molecular formula C25H27ClN2O4S B3683175 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B3683175
M. Wt: 487.0 g/mol
InChI Key: GIFCCEPGXDEEET-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with benzyloxy, methoxybenzyl, and chlorophenylsulfonyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)-3-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This is followed by the sulfonylation of the resulting intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy and methoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
  • 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-bromophenyl)sulfonyl]piperazine

Uniqueness

1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of the chlorophenylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O4S/c1-31-25-17-21(7-12-24(25)32-19-20-5-3-2-4-6-20)18-27-13-15-28(16-14-27)33(29,30)23-10-8-22(26)9-11-23/h2-12,17H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFCCEPGXDEEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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